molecular formula C20H18ClN3O4 B2422775 N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251603-68-5

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2422775
CAS No.: 1251603-68-5
M. Wt: 399.83
InChI Key: SEFLBZPGRDWSII-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorobenzyl, methoxyphenyl, and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions: The introduction of the chlorobenzyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored in biological research.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
  • N-(4-chlorobenzyl)-N-(4-methoxyphenyl)methanamine

Uniqueness

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methoxy-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-16-9-7-15(8-10-16)24-18(28-2)11-17(25)19(23-24)20(26)22-12-13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFLBZPGRDWSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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